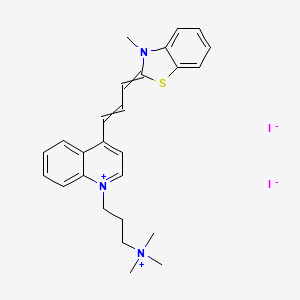
TO-PRO3 iodide
Vue d'ensemble
Description
TO-PRO3 iodide is a monomeric cyanine nucleic acid stain . It is a highly efficient blue fluorescent dye that can stain cytoplasm as a cell tracer . It is ideally suited for nuclear staining in flow cytometry and fluorescence microscopy applications in fixed cells .
Synthesis Analysis
TO-PRO3 iodide has been tested in monocytes and different cell lines under conditions of different fixatives, dye concentrations, labeling kinetics, and RNAse concentrations for mono-, bi- and tri-parametric flow cytometric cell cycle analysis .
Molecular Structure Analysis
The molecular formula of TO-PRO3 iodide is C26H31I2N3S . It has a peak absorbance at 642 nm and emission at 661 nm .
Chemical Reactions Analysis
TO-PRO3 iodide has been compared with propidium iodide (PI) for measuring relative DNA content . It has been tested on peripheral blood lymphocytes (PBL) and keratinocytes in a two-laser system .
Physical And Chemical Properties Analysis
The molecular weight of TO-PRO3 iodide is 671.4 g/mol . It has a strong binding affinity for dsDNA, with dissociation constants in the micromolar range .
Applications De Recherche Scientifique
Scientific Field
Nuclear Counterstaining in Fixed Cells
Scientific Field
Chromosome Counterstaining in FISH
Scientific Field
Nucleic Acid Detection in Electrophoresis
Scientific Field
Microbial Detection in Soil Environments
Scientific Field
Apoptosis Indicator
Scientific Field
These applications demonstrate the versatility of TO-PRO3 iodide in scientific research, providing valuable insights across various fields through its sensitive detection capabilities .
High-Content Cell Cycle Analysis
Scientific Field
Co-Culture Cell Identification
Scientific Field
Solid Support Nucleic Acid Staining
Scientific Field
Microbial Viability Assessment
Scientific Field
These additional applications highlight the versatility of TO-PRO3 iodide as a tool in various scientific research fields, offering researchers the ability to conduct detailed analyses of cellular and molecular processes . If you need more information or have specific aspects you’d like to explore further, feel free to ask!
Multiplex Fluorescence Imaging
Scientific Field
Viability Detection in Flow Cytometry
Scientific Field
Detection of Microbial Contamination
Scientific Field
Assessment of Blood-Brain Barrier Integrity
Scientific Field
Analysis of Nucleic Acid-Protein Interactions
Scientific Field
Environmental Monitoring of Water Quality
Scientific Field
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
trimethyl-[3-[4-[3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3S.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNORJFCVHUPNH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31I2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-[3-[4-[3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



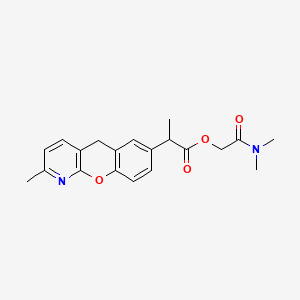
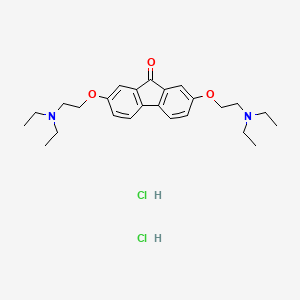
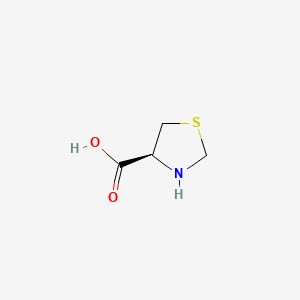
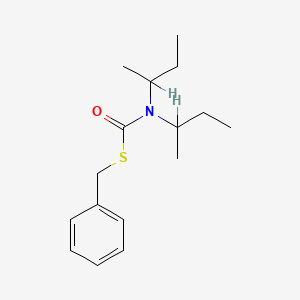
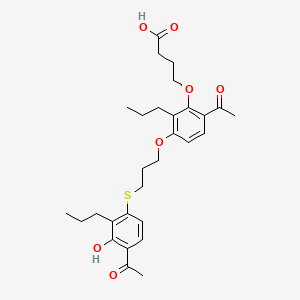
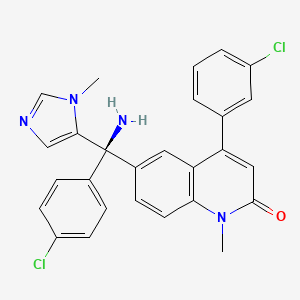
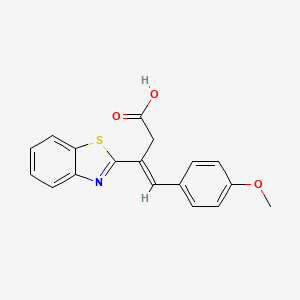
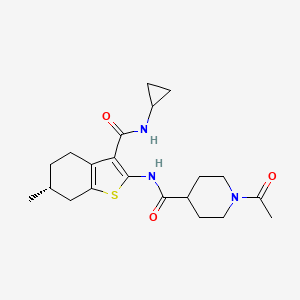
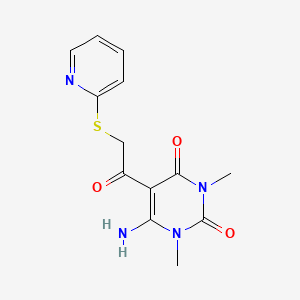
![2-[[6-[[[2-(3-Hydroxypropyl)-5-Methylphenyl]amino]methyl]-2-[[3-(4-Morpholinyl)propyl]amino]-1h-Benzimidazol-1-Yl]methyl]-6-Methyl-3-Pyridinol](/img/structure/B1682921.png)
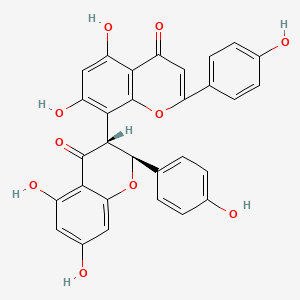
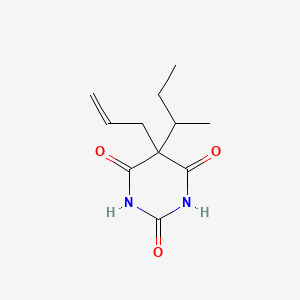
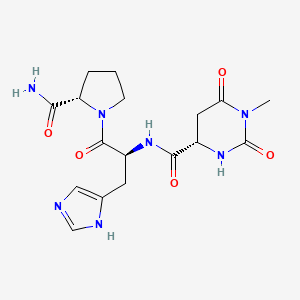
![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)